molecular formula C4H4F6O2 B8482821 1-(2,2,2-Trifluoroethoxy)-2,2,2-trifluoroethanol CAS No. 55605-84-0

1-(2,2,2-Trifluoroethoxy)-2,2,2-trifluoroethanol

Cat. No. B8482821
CAS RN: 55605-84-0
M. Wt: 198.06 g/mol
InChI Key: BZYOGJUWHYWNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08071816B2

Procedure details

A 250 mL round bottom flask was equipped with a thermometer, magnetic stir bar, addition funnel and dry ice condenser leading to a receiver cooled with an isopropanol cold bath held at about −30° C. by the addition of portions of dry ice as needed. Sulfuric acid (175 g) was placed in the 250 mL flask and CF3CH2OH (Aldrich, 57.8 g, 0.578 mole) placed in the receiver. Trifluoroacetaldehyde methyl hemiacetal (Alfa Aesar, 50 g, 90% purity, 0.346 mole) was placed in the addition funnel and added rapidly dropwise to the sulfuric acid solution which was heated to 75° C. as the addition proceeded. The aldehyde began to distill from the sulfuric acid solution at a pot temperature of about 64° C. After the completion of the addition the sulfuric acid solution was held at 75° C. for an additional hour. The receiver had gained 26.3 g in weight and this solution was used without purification in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Three
Quantity
57.8 g
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=O)=O.S(=O)(=O)(O)O.[C:9]([CH2:13][OH:14])([F:12])([F:11])[F:10].C[O:16][CH:17](O)[C:18]([F:21])([F:20])[F:19]>>[C:9]([CH:13]([O:16][CH2:17][C:18]([F:21])([F:20])[F:19])[OH:14])([F:12])([F:11])[F:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
175 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
57.8 g
Type
reactant
Smiles
C(F)(F)(F)CO
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
COC(C(F)(F)F)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an isopropanol cold bath
DISTILLATION
Type
DISTILLATION
Details
to distill from the sulfuric acid solution at a pot temperature of about 64° C
ADDITION
Type
ADDITION
Details
After the completion of the addition the sulfuric acid solution
WAIT
Type
WAIT
Details
was held at 75° C. for an additional hour
CUSTOM
Type
CUSTOM
Details
this solution was used without purification in the next step

Outcomes

Product
Name
Type
Smiles
C(F)(F)(F)C(O)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.